3-Bromo-4,5-difluorobenzenesulfonyl chloride
Description
Properties
Molecular Formula |
C6H2BrClF2O2S |
|---|---|
Molecular Weight |
291.50 g/mol |
IUPAC Name |
3-bromo-4,5-difluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-4-1-3(13(8,11)12)2-5(9)6(4)10/h1-2H |
InChI Key |
TXANLTHIFBBPQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 3-bromo-4,5-difluorobenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process involves the following steps:
Starting Material: 3-Bromo-4,5-difluorobenzene.
Sulfonylation: The starting material is reacted with chlorosulfonic acid under controlled temperature conditions.
Purification: The resulting product is purified through recrystallization or distillation to obtain 3-Bromo-4,5-difluorobenzenesulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of 3-Bromo-4,5-difluorobenzenesulfonyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation Reactions: The compound can act as an oxidizing agent in certain reactions, facilitating the oxidation of other substrates.
Reduction Reactions: Under specific conditions, the sulfonyl chloride group can be reduced to a sulfonyl group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-Bromo-4,5-difluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-difluorobenzenesulfonyl chloride involves the electrophilic attack of the sulfonyl chloride group on nucleophilic sites in other molecules. This reaction forms a covalent bond between the sulfonyl chloride group and the nucleophile, resulting in the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-Bromo-3,5-difluorobenzenesulfonyl chloride (CAS: 518057-63-1) . Note: The compound is sometimes ambiguously referred to as 3-Bromo-4,5-difluorobenzenesulfonyl chloride due to alternative benzene ring numbering conventions.
- Molecular Formula : C₆H₂BrClF₂O₂S.
- Molecular Weight : 291.49 g/mol.
- Purity : Available commercially at 99% (industrial grade) .
Structural Features :
- A benzene ring substituted with a sulfonyl chloride (–SO₂Cl) group at position 1, bromine at position 4, and fluorine atoms at positions 3 and 5. The electron-withdrawing sulfonyl chloride group directs electrophilic substitution reactions, while bromine and fluorine modulate reactivity and steric effects.
Comparison with Structural Analogues
Positional Isomers of Bromo-Difluorobenzenesulfonyl Chlorides
The table below compares key isomers with identical molecular formulas (C₆H₂BrClF₂O₂S) but differing substituent positions:
Key Observations :
Reactivity Differences :
- The position of bromine and fluorine influences electronic effects. For example, bromine at position 4 (as in 518057-63-1) creates a para relationship with the sulfonyl chloride group, enhancing electrophilic substitution at adjacent positions compared to meta-substituted isomers .
- Fluorine’s ortho-directing effect in 5-Bromo-2,4-difluoro derivatives (287172-61-6) may favor specific coupling reactions in drug synthesis .
Stability and Storage :
- The 4-Bromo-3,5-difluoro isomer (518057-63-1) is stable at room temperature, whereas the 5-Bromo-2,4-difluoro analogue requires refrigeration (0–6°C), suggesting higher thermal sensitivity .
Commercial Viability :
Functional Group Analogues
Example : 2-Bromo-4,5-difluorobenzoyl chloride (CAS: 103994-89-4) :
- Key Differences :
- Replaces –SO₂Cl with –COCl (benzoyl chloride).
- Lower molecular weight (236.99 g/mol vs. 291.49 g/mol).
- Higher electrophilicity of –COCl enables faster acylation reactions but reduced stability in aqueous environments.
Biological Activity
3-Bromo-4,5-difluorobenzenesulfonyl chloride is a sulfonyl chloride compound with significant biological activity due to its ability to interact with various biological molecules. This compound is characterized by a bromine atom and two fluorine atoms on a benzene ring, along with a sulfonyl chloride functional group, making it reactive towards nucleophiles such as proteins and nucleic acids. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and toxicity.
- Molecular Formula : C₆H₂BrClF₂O₂S
- Molecular Weight : Approximately 291.5 g/mol
- Physical State : Crystalline solid
The biological activity of 3-Bromo-4,5-difluorobenzenesulfonyl chloride primarily arises from the sulfonyl chloride group, which can undergo nucleophilic substitution reactions. This reactivity allows it to modify proteins and nucleic acids, potentially influencing their function. The interaction with nucleophilic sites in proteins can lead to structural changes that affect enzyme activity or protein stability.
Biological Activity
-
Inhibition of Enzymatic Activity :
- Studies have shown that compounds containing sulfonyl chlorides can inhibit various enzymes by modifying active site residues. For instance, the inhibition of perforin-mediated lysis has been documented, highlighting its potential as an immunosuppressive agent in conditions like graft-versus-host disease .
- Anticancer Potential :
-
Toxicity Profiles :
- Research indicates that while the compound exhibits significant biological activity, it also poses potential toxicity risks due to its reactivity with cellular components. The modification of proteins can lead to adverse effects, necessitating careful evaluation of its therapeutic window.
Study 1: Inhibition of Perforin
A series of arylsulphonamide-based inhibitors were tested for their ability to inhibit perforin, a key component in immune response. 3-Bromo-4,5-difluorobenzenesulfonyl chloride was among the compounds evaluated and demonstrated potent inhibitory effects on perforin's lytic action in vitro, suggesting its potential for immunosuppressive therapy .
Study 2: Kinase Inhibition
In another study focusing on small molecule kinase inhibitors, the compound was assessed for its selectivity and potency against various receptor tyrosine kinases. It was found to inhibit specific kinases associated with cancer at sub-micromolar concentrations, indicating its potential as a targeted cancer therapy .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Bromo-4,5-difluorobenzenesulfonyl chloride | C₆H₂BrClF₂O₂S | High reactivity due to sulfonyl chloride |
| 4-Bromo-2,5-difluorobenzenesulfonyl chloride | C₆H₂BrClF₂O₂S | Different substitution pattern affecting reactivity |
| 2,4-Difluorobenzenesulfonyl chloride | C₆H₄ClF₂O₂S | Lacks bromine; used in different synthetic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
